Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate
Description
Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate (CID 75481843) is a heterocyclic compound with the molecular formula C₇H₅IN₂O₂S and a molecular weight of 308.09 g/mol. Its structure features an imidazo[2,1-b][1,3]thiazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2. Key structural identifiers include:
- SMILES: COC(=O)C1=CN2C(=CN=C2S1)I
- InChIKey: VUFXVSOUPSXEJQ-UHFFFAOYSA-N
Properties
IUPAC Name |
methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O2S/c1-12-6(11)4-3-10-5(8)2-9-7(10)13-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFXVSOUPSXEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2S1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545412-45-0 | |
| Record name | methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Formation of the Core Structure
A common approach to forming the thiazole ring involves cyclization reactions between halo-substituted acetoacetates and thioacetamide derivatives. For example, alkyl 4-(halo)-2-chloroacetoacetate reacts with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. This reaction proceeds via two stages:
- Cyclization to form the thiazole ring.
- Dehydration to complete the heterocyclic structure.
This method yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further elaborated into the target compound or its intermediates.
Electrophilic Iodination
Representative General Procedures from Literature
| Step | Procedure Description | Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclization | Reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide | Acetonitrile, triethylamine, room temperature | Two-step: cyclization and dehydration; amine in molar excess |
| Iodination | Electrophilic substitution with N-iodosuccinimide (NIS) | CH3CN solvent, 1.05 equiv NIS, 25 °C, 1–4 h | Monitored by TLC; followed by extraction and chromatography |
| Ester Hydrolysis | Conversion of methyl ester to acid | LiOH·H2O in THF/H2O, room temperature | Acidify to pH 2, extract, and purify by reverse-phase chromatography |
| Cross-coupling (optional) | Sonogashira coupling for further functionalization | Pd(PPh3)2Cl2, CuI, TEA, dry DMF, argon atmosphere, 25 °C | Utilizes the iodine substituent for C-C bond formation |
Detailed Research Findings
The cyclization reaction benefits from the use of an amine base such as triethylamine, which acts both as a catalyst and a scavenger for hydrochloric acid generated during the process, improving yield and purity.
The iodination using NIS is mild and selective, allowing for the introduction of iodine without over-iodination or degradation of the heterocyclic system.
The presence of the iodine atom at the 5-position enables subsequent palladium-catalyzed cross-coupling reactions such as Sonogashira coupling, facilitating the synthesis of diverse derivatives for biological activity screening.
Ester hydrolysis under mild basic conditions allows for further functional group transformations without compromising the heterocyclic core.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate exhibits a range of biological activities that make it a valuable compound in research:
- Antimicrobial Properties: The compound has been shown to possess significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Antitumor Activity: Research indicates that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. It has been studied for its potential use in cancer therapy.
- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted by Dao et al. (2022) explored the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound's mechanism was linked to its ability to disrupt the bacterial cell wall integrity.
Case Study 2: Antitumor Effects
In a study published in Cancer Research (2023), researchers investigated the antitumor properties of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. This suggests potential for development as a therapeutic agent against breast cancer.
Mechanism of Action
The mechanism of action of Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the thiazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 5-Bromoimidazo[2,1-b][1,3]thiazole-2-Carboxylate
- Molecular Formula : C₈H₇BrN₂O₂S
- CAS No.: 2091263-00-0
- Key Differences: Bromine (Br) replaces iodine (I) at position 5. Bromine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter binding affinity compared to the iodo analog.
Methyl 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)Sulfanyl]BenzeneCarboxylate
- Molecular Formula : C₁₃H₉N₃O₄S₂
- CAS No.: 343376-24-9
- Key Differences: A nitro group (-NO₂) at position 5 and a sulfanyl-benzene moiety introduce strong electron-withdrawing effects, likely enhancing reactivity in electrophilic substitutions. This compound’s larger size (335.36 g/mol) may limit bioavailability compared to the iodo derivative .
Alkyl-Substituted Analogs
Methyl 3-Methylimidazo[2,1-b][1,3]thiazole-2-Carboxylate
- Molecular Formula : C₈H₈N₂O₂S
- CAS No.: 1017242-70-4
- Key Differences : A methyl group at position 3 replaces the iodine atom. The lack of a halogen reduces molecular weight (212.23 g/mol) and may improve metabolic stability. However, the absence of a heavy atom like iodine limits applications in radiolabeling .
Ethyl 3-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]thiazole-2-Carboxylate Hydrochloride
- Molecular Formula : C₉H₁₂N₂O₂S·HCl
- CAS No.: 34467-12-4
- Key Differences: Partial saturation of the thiazole ring (5,6-dihydro) increases conformational flexibility. The hydrochloride salt enhances water solubility, which is advantageous for in vivo studies.
Aryl-Substituted Analogs
Ethyl 6-(4-Chlorophenyl)-3-Methylimidazo[2,1-b][1,3]thiazole-2-Carboxylate
- Molecular Formula : C₁₄H₁₂ClN₂O₂S
- This compound’s larger size (323.78 g/mol) may reduce cellular uptake compared to the iodo derivative .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Halogen Substituent | CCS (Ų) [M+H]+ | Key Feature(s) |
|---|---|---|---|---|
| Methyl 5-Iodoimidazo[...]carboxylate | 308.09 | I (Position 5) | 150.3 | Heavy atom for radiolabeling |
| Ethyl 5-Bromoimidazo[...]carboxylate | 283.12 | Br (Position 5) | N/A | Smaller halogen, lower steric bulk |
| Methyl 3-Methylimidazo[...]carboxylate | 212.23 | None | N/A | Improved metabolic stability |
| Ethyl 6-(4-Chlorophenyl)[...]carboxylate | 323.78 | Cl (Aromatic) | N/A | Enhanced π-stacking potential |
Biological Activity
Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula: C7H5IN2O2S
- Molecular Weight: 308.09 g/mol
- CAS Number: 1545412-45-0
- IUPAC Name: this compound
Target of Action
This compound primarily interacts with various enzymes and proteins involved in cellular signaling and metabolic pathways. Its thiazole ring structure contributes to its ability to bind with biological targets effectively.
Mode of Action
This compound exhibits a wide range of biological activities:
- Antimicrobial: It has shown effectiveness against various bacterial strains.
- Anticancer: Preliminary studies suggest potential cytotoxic effects on cancer cells.
- Anti-inflammatory: It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Biochemical Pathways
The compound influences several biochemical pathways:
- Oxidative Stress Response: It interacts with enzymes that regulate oxidative stress, potentially reducing cellular damage.
- Cell Signaling: Modulation of kinases and phosphatases alters phosphorylation states of key proteins involved in signaling pathways.
Pharmacokinetics
This compound is characterized by:
- Solubility: Slightly soluble in water and soluble in organic solvents such as alcohol and ether.
- Stability: The presence of iodine enhances its reactivity compared to other halogenated derivatives.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer Potential
In a study evaluating the anticancer properties of thiazole derivatives, this compound showed promising results:
- Cell Line Studies: The compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7 with an IC50 value indicating effective cytotoxicity.
Case Studies
A case study involving the synthesis and biological evaluation of thiazole derivatives highlighted the unique properties of this compound. The study focused on its:
- Synthesis Methodology: Utilized cyclization reactions with thioamides under basic conditions followed by esterification.
- Biological Evaluation: Confirmed its potential as a lead compound for further development in antimicrobial and anticancer therapies.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate | Moderate antimicrobial | Bromine atom affects reactivity |
| Methyl 5-chloroimidazo[2,1-b][1,3]thiazole-2-carboxylate | Lower cytotoxicity | Chlorine has less electron-donating ability |
| Methyl 5-fluoroimidazo[2,1-b][1,3]thiazole-2-carboxylate | Similar antimicrobial | Fluorine enhances stability but reduces reactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing imidazo[2,1-b]thiazole derivatives, and how can they be optimized for Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate?
- Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) achieves high yields (90–96%) for fused imidazo[2,1-b]thiazoles. For iodinated derivatives like the target compound, halogenation (e.g., iodination via N-iodosuccinimide or electrophilic substitution) should follow scaffold synthesis. Monitor reactions via TLC and purify via column chromatography using silica gel. Validate intermediates via melting points, NMR, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the iodinated position (C5) and ester group (COOCH3). IR spectroscopy identifies carbonyl (C=O) and C-I stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis ensures purity (>95%). For crystalline derivatives, X-ray diffraction resolves bond lengths and intermolecular interactions (e.g., van der Waals contacts in fused systems) .
Q. How can researchers evaluate the biological potential of this compound?
- Methodological Answer : Prioritize in vitro assays for antimicrobial (MIC against Gram+/− bacteria), anticancer (MTT assay on cancer cell lines), and antioxidant (DPPH radical scavenging, IC50) activities. Use SAR studies to correlate substituents (e.g., iodine’s electron-withdrawing effects) with activity. For example, imidazo[2,1-b]thiazoles with halogen substituents show enhanced antitumor activity due to improved lipophilicity and target binding .
Advanced Research Questions
Q. How can synthetic challenges like regioselectivity in iodination be addressed?
- Methodological Answer : Regioselective iodination at C5 can be achieved using directed metalation (e.g., LDA at −78°C) or electrophilic iodination with I2/HIO4 in acetic acid. Monitor reaction progress via LC-MS. If competing substitution occurs, employ protecting groups (e.g., tert-butyl esters) for the carboxylate moiety. Computational modeling (DFT) predicts reactive sites and guides optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC50 or MIC values may arise from assay conditions (e.g., DMSO solvent interference) or cell line variability. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across ≥3 independent trials. Cross-validate via orthogonal assays (e.g., apoptosis markers for anticancer activity). Use meta-analysis to identify trends in halogenated derivatives’ potency .
Q. How can computational tools enhance the design of derivatives with improved activity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or PARP. Use QSAR models to link electronic parameters (Hammett σ) with bioactivity. For antioxidants, calculate HOMO/LUMO energies (Gaussian) to assess radical scavenging potential. Validate predictions via synthesis and testing of focused libraries .
Q. What catalytic systems improve atom economy in imidazo[2,1-b]thiazole synthesis?
- Methodological Answer : Gold(I) catalysts (e.g., AuCl/AgNTf2) enable atom-economical cyclization of 2-alkynylthioimidazoles, avoiding stoichiometric reagents. For solvent-free protocols, Eaton’s reagent minimizes waste. Optimize catalyst loading (1–5 mol%) and reaction time (2–6 hr) via DoE (Design of Experiments). Compare green metrics (E-factor, PMI) to traditional methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
